molecular formula C7H11ClN2O B6193526 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride CAS No. 2680533-33-7

5-cyclobutyl-1,3-oxazol-2-amine hydrochloride

Cat. No.: B6193526
CAS No.: 2680533-33-7
M. Wt: 174.6
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Description

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and efficient, making it a favorable method for producing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various chemical entities.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclobutyl-1,3-oxazol-2-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclobutyl group and oxazole ring contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

2680533-33-7

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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